CID 132315970
Description
CID 132315970 is a chemical compound registered in PubChem, a key database for chemical structures and biological activities. The available evidence focuses on other compounds, such as betulin-derived inhibitors (e.g., 3-O-caffeoyl betulin, CID 10153267) and oscillatoxin derivatives (e.g., CID 101283546, CID 185389) . For this compound, further experimental data or PubChem entries would be required to define its structure, properties, and applications.
Properties
InChI |
InChI=1S/C18H25N3O4/c1-5-6-9-19-16(22)14-15(24-12-20-14)13-7-10-21(11-8-13)17(23)25-18(2,3)4/h6,12-13H,1,7-11H2,2-4H3,(H,19,22) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIFMQOCONLKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(N=CO2)C(=O)NCC=C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation methods for CID 132315970 involve several synthetic routes and reaction conditions. One common method includes reacting specific precursor chemicals under controlled conditions to yield the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Chemical Reactions Analysis
CID 132315970 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 132315970 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used to study biochemical pathways or as a tool in molecular biology experiments. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, this compound may be used in the production of materials or as a component in various industrial processes .
Mechanism of Action
The mechanism of action of CID 132315970 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies on the mechanism of action can provide insights into how this compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Recommendations for Future Research
Structural Elucidation :
- Use NMR, X-ray crystallography, or mass spectrometry to determine the structure of this compound.
- Compare its backbone and functional groups with betulin derivatives or oscillatoxins using computational tools like molecular docking .
Functional Profiling :
- Conduct enzyme inhibition assays (e.g., for steroid-binding proteins) to assess its biological role relative to CID 10153267 or CID 5469634 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
